4-cyclohexyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dichlorobenzyl sulfanyl group, and a pyrano-thieno-pyrimidinone core.
Preparation Methods
The synthesis of 3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically involves the following steps:
Preparation of 3,4-dichlorobenzyl chloride: This intermediate is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of the thieno-pyrimidinone core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno-pyrimidinone core.
Attachment of the cyclohexyl and dichlorobenzyl sulfanyl groups:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to differences in their chemical properties and potential applications. The uniqueness of 3-cyclohexyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of substituents and its potential for diverse applications.
Properties
CAS No. |
352657-82-0 |
---|---|
Molecular Formula |
C24H26Cl2N2O2S2 |
Molecular Weight |
509.5g/mol |
IUPAC Name |
4-cyclohexyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H26Cl2N2O2S2/c1-24(2)11-16-19(12-30-24)32-21-20(16)22(29)28(15-6-4-3-5-7-15)23(27-21)31-13-14-8-9-17(25)18(26)10-14/h8-10,15H,3-7,11-13H2,1-2H3 |
InChI Key |
FHAJELSKCWKUSY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5CCCCC5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5CCCCC5)C |
Origin of Product |
United States |
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